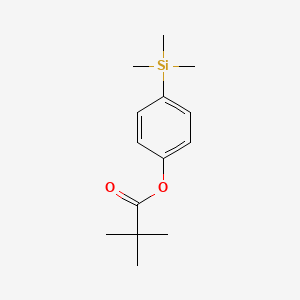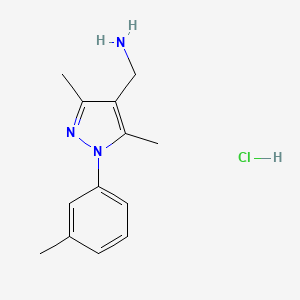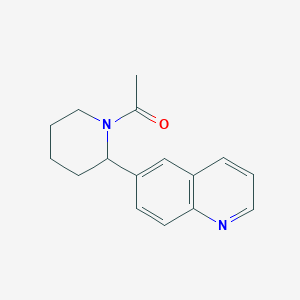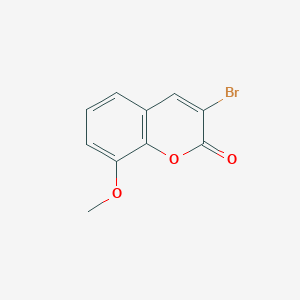![molecular formula C17H24N2 B11861393 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene CAS No. 918896-24-9](/img/structure/B11861393.png)
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the use of 1,2,3-triazole intermediates, which undergo coupling reactions to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reactions using industrial reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug discovery.
Mecanismo De Acción
The mechanism by which 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: Another spirocyclic compound with similar structural features.
Spirocyclic 1,2,3-triazoles: Compounds that share the spirocyclic core but differ in functional groups.
Uniqueness
3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other spirocyclic compounds and highlights its potential for specialized applications .
Propiedades
Número CAS |
918896-24-9 |
|---|---|
Fórmula molecular |
C17H24N2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
3-benzyl-3,7-diazaspiro[5.6]dodec-10-ene |
InChI |
InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-19-13-10-17(11-14-19)9-5-2-6-12-18-17/h1-5,7-8,18H,6,9-15H2 |
Clave InChI |
WHTKKCFWIIFSBW-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(CCN(CC2)CC3=CC=CC=C3)CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)


![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)



![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)

![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)


![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
